molecular formula C12H16N6O B2734861 2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one CAS No. 2380179-60-0

2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one

Cat. No. B2734861
M. Wt: 260.301
InChI Key: AFDSGHPMGAMPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.



Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including the reagents and conditions for each reaction.



Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, including triazole derivatives, by arylation of azoles with bromopyridines and subsequent reduction. This method facilitates the synthesis of benzo analogues of the title compounds, potentially including "2-(Piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one" (Shevchuk et al., 2012).

Pharmacological Potential

  • Research by Gyoten et al. (2003) synthesized and evaluated a series of triazolo and imidazo pyridazines for antihistaminic activity and inhibitory effect on eosinophil infiltration, highlighting the therapeutic potential of related compounds in treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
  • Georges et al. (1989) explored the crystal structures of anticonvulsant compounds, including triazine and pyrimidine derivatives, providing insights into the structural basis of their pharmacological activities (Georges et al., 1989).

Antidiabetic Research

  • Bindu et al. (2019) focused on the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition, indicating the relevance of such compounds in diabetes management (Bindu et al., 2019).

Anticonvulsant and Anti-inflammatory Activities

  • Nassar et al. (2016) synthesized derivatives of 1,2,3-triazole with anticonvulsant activity, showcasing the versatility of triazole compounds in pharmacological applications (Nassar et al., 2016).
  • Refaat et al. (2007) developed piperazinylthienylpyridazine derivatives with anti-inflammatory activity, further emphasizing the therapeutic potential of these compounds (Refaat et al., 2007).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

2-(piperidin-4-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c19-12-2-1-11(18-9-14-8-15-18)16-17(12)7-10-3-5-13-6-4-10/h1-2,8-10,13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSGHPMGAMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.